molecular formula C8H9FO2 B12100397 3-Ethoxy-4-fluorophenol

3-Ethoxy-4-fluorophenol

Cat. No.: B12100397
M. Wt: 156.15 g/mol
InChI Key: RFQOXAKVIWOVAB-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorophenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a fluorine atom and the hydrogen atom in the meta position is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with sodium ethoxide, followed by reduction of the nitro group to an amine and subsequent diazotization and hydrolysis to yield the phenol derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Ethoxy-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ethoxy and fluorine groups can modulate the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    4-Ethoxy-3-fluorophenol: Similar structure but with different positioning of the ethoxy and fluorine groups.

    3-Methoxy-4-fluorophenol: Similar but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-chlorophenol: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness: 3-Ethoxy-4-fluorophenol is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-ethoxy-4-fluorophenol

InChI

InChI=1S/C8H9FO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3

InChI Key

RFQOXAKVIWOVAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)O)F

Origin of Product

United States

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